molecular formula C12H17FN4O2S B6435369 N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2549040-71-1

N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

Cat. No.: B6435369
CAS No.: 2549040-71-1
M. Wt: 300.35 g/mol
InChI Key: QERRXTQBDGQRIP-UHFFFAOYSA-N
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Description

The compound “N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide” is a complex organic molecule. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a fluorine atom attached to the pyrimidine ring, an azetidine ring which is a saturated four-membered ring with three carbon atoms and one nitrogen atom, and a cyclopropane ring which is a three-membered ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The presence of nitrogen in the azetidine and pyrimidine rings would likely result in these parts of the molecule being planar. The cyclopropane ring would introduce some strain into the molecule due to its small ring size .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the presence of any charges or polar groups. For example, the presence of nitrogen and fluorine atoms could potentially make the compound polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, it would likely interact with biological molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN4O2S/c1-16(20(18,19)11-2-3-11)6-9-7-17(8-9)12-14-4-10(13)5-15-12/h4-5,9,11H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERRXTQBDGQRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=C(C=N2)F)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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